

Application Notes and Protocols for Fosfomycin Etest Susceptibility Testing of Enterobacterales

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Compound of Interest

Compound Name: Fosfomycin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the susceptibility of Enterobacterales to **fosfomycin** using the Etest® gradient diffusion method. The information compiled is based on current research and established clinical laboratory guidelines.

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.[1] It has re-emerged as a critical therapeutic option, particularly for urinary tract infections (UTIs) caused by multidrug-resistant Enterobacterales.[2] Accurate in vitro susceptibility testing is crucial for guiding clinical decisions. While agar dilution is the reference method for **fosfomycin** susceptibility testing, it is often impractical for routine clinical use.[3] The Etest®, a gradient diffusion method, offers a more accessible alternative.[4] However, its performance and interpretation can be challenging, necessitating standardized procedures and careful result interpretation.[5]

This document outlines the standardized protocol for performing the **Fosfomycin** Etest, presents a summary of its performance compared to the reference method, and provides guidance on result interpretation.

Quantitative Data Summary

The performance of the **Fosfomycin** Etest can vary among different species of Enterobacterales. The following tables summarize the essential agreement (EA) and categorical agreement (CA) of the Etest compared to the agar dilution reference method, as reported in various studies.

Table 1: Performance of **Fosfomycin** Etest for Escherichia coli

Study Reference	No. of Isolates	Essential Agreement (EA)	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)
Goer et al. (2022)[6]	201	91.0%	99.0%	12.5%	1.7%
Halimi et al. (2020)[7]	20	97.4%	97.4%	0%	0%

Table 2: Performance of **Fosfomycin** Etest for Enterobacterales (excluding E. coli)

Study Reference	Organism (s)	No. of Isolates	Essential Agreement (EA)	Categorical Agreement (CA)	Very Major Errors (VME)	Major Errors (ME)
Karlowsky et al. (2021)[8]	EOTEC*	199	70.4%	88.4%	32.1%	4.1%
Goer et al. (2022)[6]	Enterobacterales	330	91.5%	98.0%	8.8%	0%
Ten Doesschate et al. (2018)[9]	ESBL-producing Enterobacteriaceae	57	57%	89%	-	-

*Enterobacterales other than Escherichia coli

Note: Performance can be species-dependent. For example, the Etest is not recommended for *Enterobacter cloacae* due to low essential agreement and high very major error rates.[6]

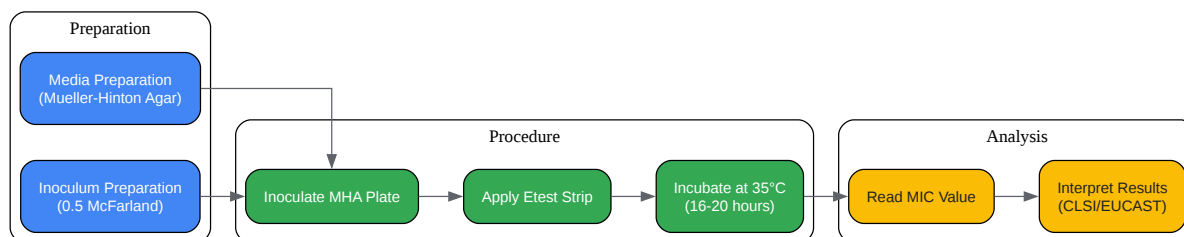
Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the **Fosfomycin** Etest for Enterobacterales.

Materials

- **Fosfomycin** Etest® strips (containing a predefined gradient of **fosfomycin** and glucose-6-phosphate)[10]
- Mueller-Hinton Agar (MHA) plates (150 mm)[3]
- Sterile saline (0.85%)
- Sterile swabs
- 0.5 McFarland turbidity standard
- Bacterial colonies of the test organism, grown overnight on a non-selective agar plate
- Incubator at $35 \pm 2^{\circ}\text{C}$
- Sterile forceps
- Quality control (QC) strains (e.g., *E. coli* ATCC® 25922™)[2][11]

Experimental Workflow Diagram



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Caption: Experimental workflow for **Fosfomycin** Etest susceptibility testing.

Step-by-Step Procedure

- Media Preparation: Prepare Mueller-Hinton agar plates as per the manufacturer's instructions. Ensure the agar surface is dry before use.[10]
- Inoculum Preparation:
 - From a fresh, pure culture, pick several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12] For mucoid strains, a 1.0 McFarland suspension may be used.[2]
- Inoculation:
 - Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of the MHA plate to obtain a confluent lawn of growth.[10]
 - Allow the plate to dry for 10-15 minutes with the lid slightly ajar.

- Etest Strip Application:
 - Using sterile forceps, apply the **Fosfomycin** Etest strip to the center of the inoculated agar plate with the MIC scale visible.[\[10\]](#)
 - Ensure the entire length of the strip is in complete contact with the agar surface.
- Incubation:
 - Invert the plate and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[\[10\]](#)[\[13\]](#)
- Reading and Interpretation:
 - After incubation, a symmetrical inhibition ellipse will be visible.
 - Read the MIC value at the point where the edge of the inhibition ellipse intersects the Etest strip.[\[11\]](#)
 - For Enterobacterales, the MIC should be read at 80% inhibition of growth.[\[13\]](#) It is crucial to ignore isolated micro- and macrocolonies within the inhibition ellipse.[\[13\]](#)[\[14\]](#) Haze should also be ignored unless it fills the entire ellipse.[\[14\]](#)
 - If the MIC value falls between two markings on the scale, round up to the next higher value.[\[15\]](#)

Quality Control

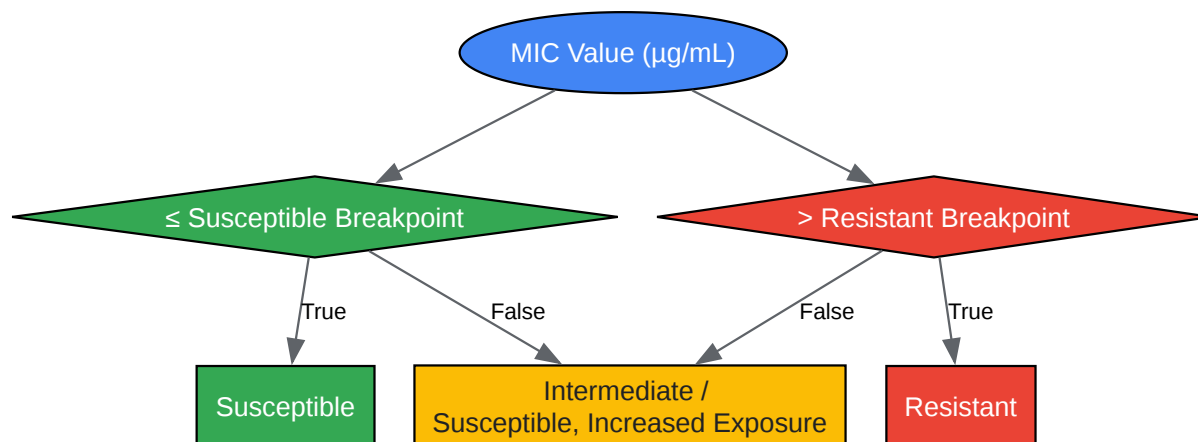
Perform quality control with each new batch of Etest strips and on each day of testing. Use a known susceptible strain, such as E. coli ATCC® 25922™. The resulting MIC should fall within the acceptable range as defined by CLSI or EUCAST guidelines.[\[2\]](#)

Interpretation of Results

The interpretation of the MIC value as susceptible, intermediate, or resistant should be based on the current breakpoints provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can vary depending on the site of infection (e.g., urinary vs. systemic) and are

subject to change. Always refer to the latest versions of the CLSI M100 or EUCAST breakpoint tables.

Logical Relationship for Result Interpretation



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Caption: Decision logic for interpreting MIC values based on breakpoints.

Limitations and Considerations

- **Reading Challenges:** The presence of inner colonies and trailing endpoints can make MIC determination difficult. Consistent training and adherence to the "80% inhibition" rule while ignoring isolated colonies are essential for accurate readings.[9][13]
- **Species-Specific Performance:** The Etest may show higher error rates for certain Enterobacterales species other than *E. coli*. [8] Confirmation of unexpected results with a reference method may be warranted.
- **Breakpoint Updates:** CLSI and EUCAST breakpoints are periodically updated. Ensure the use of the most current guidelines for interpretation.

By following this standardized protocol and being mindful of the potential challenges, researchers and laboratory professionals can effectively utilize the **Fosfomycin** Etest for the

susceptibility testing of Enterobacterales, contributing to appropriate antibiotic stewardship and patient care.

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